Cas no 55784-08-2 (2-4-(Pentyloxy)phenylacetic acid)

2-4-(Pentyloxy)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- [4-(pentyloxy)phenyl]acetic acid
- benzeneacetic acid, 4-(pentyloxy)-
- 2-(4-pentoxyphenyl)acetic acid
- 2-[4-(PENTYLOXY)PHENYL]ACETIC ACID
- Acetic acid, 2-(4-pentoxyphenyl)-
- 55784-08-2
- 2-(4-(Pentyloxy)phenyl)acetic acid
- DTXSID20204346
- 2-[4-(pentyloxy)phenyl]aceticacid
- MFCD01814763
- SCHEMBL8219005
- 4-(Pentyloxy)benzeneacetic acid
- 12N-228
- CS-0364552
- AKOS000210322
- 2-4-(Pentyloxy)phenylacetic acid
-
- Inchi: InChI=1S/C13H18O3/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15)
- InChI Key: YBFOFGQALYZYNQ-UHFFFAOYSA-N
- SMILES: CCCCCOC1=CC=C(C=C1)CC(=O)O
Computed Properties
- Exact Mass: 222.12564
- Monoisotopic Mass: 222.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 3.4
Experimental Properties
- PSA: 46.53
2-4-(Pentyloxy)phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P175880-2.5mg |
2-[4-(Pentyloxy)phenyl]acetic acid |
55784-08-2 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
A2B Chem LLC | AI73973-5mg |
2-[4-(pentyloxy)phenyl]acetic acid |
55784-08-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI73973-10mg |
2-[4-(pentyloxy)phenyl]acetic acid |
55784-08-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI73973-1mg |
2-[4-(pentyloxy)phenyl]acetic acid |
55784-08-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI73973-1g |
2-[4-(pentyloxy)phenyl]acetic acid |
55784-08-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI73973-500mg |
2-[4-(pentyloxy)phenyl]acetic acid |
55784-08-2 | >90% | 500mg |
$720.00 | 2024-04-19 | |
TRC | P175880-1mg |
2-[4-(Pentyloxy)phenyl]acetic acid |
55784-08-2 | 1mg |
$ 80.00 | 2022-06-03 | ||
TRC | P175880-0.5mg |
2-[4-(Pentyloxy)phenyl]acetic acid |
55784-08-2 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
A2B Chem LLC | AI73973-5g |
2-[4-(pentyloxy)phenyl]acetic acid |
55784-08-2 | >90% | 5g |
$4744.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435222-1g |
2-(4-(Pentyloxy)phenyl)acetic acid |
55784-08-2 | 90% | 1g |
¥5450.00 | 2024-05-08 |
2-4-(Pentyloxy)phenylacetic acid Related Literature
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 2-4-(Pentyloxy)phenylacetic acid
Professional Introduction to 2-4-(Pentyloxy)phenylacetic Acid (CAS No. 55784-08-2)
2-4-(Pentyloxy)phenylacetic acid, identified by its Chemical Abstracts Service (CAS) number 55784-08-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of phenylacetic acid derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The introduction of a pentyloxy group at the 2-4 position of the phenyl ring introduces unique structural and functional properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The chemical structure of 2-4-(pentyloxy)phenylacetic acid consists of a phenyl ring substituted with a pentyloxy moiety at the 2 and 4 positions, linked to an acetic acid side chain. This arrangement imparts both lipophilicity and metabolic stability, which are critical factors in the design of bioactive molecules. The presence of the pentyloxy group enhances the solubility and bioavailability of the compound, facilitating its absorption and distribution within biological systems.
In recent years, derivatives of phenylacetic acid have been extensively studied for their pharmacological properties. The pentyloxy substitution pattern has been particularly explored for its potential in modulating various biological pathways. For instance, studies have indicated that this class of compounds may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Additionally, the acetic acid moiety suggests possible interactions with receptors or enzymes that are sensitive to carboxylic acid functionalities, further broadening its therapeutic scope.
One of the most compelling aspects of 2-4-(pentyloxy)phenylacetic acid is its versatility as a synthetic intermediate. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacokinetic profiles or targeted biological activities. For example, modifications at the pentyloxy substituent or the acetic acid side chain have led to compounds with improved selectivity or reduced toxicity. These modifications are often guided by computational modeling and high-throughput screening techniques, which help in identifying optimal structural motifs for drug development.
The pharmacological investigation of 2-4-(pentyloxy)phenylacetic acid has revealed several promising avenues for therapeutic intervention. Preclinical studies have demonstrated its potential in models of pain management, where it may act as an alternative or adjunct to existing analgesics. Furthermore, its interaction with neurotransmitter systems has raised interest in its potential as a modulator of mood disorders or cognitive functions. These findings underscore the importance of continued research into this compound and its derivatives.
The synthesis of 2-4-(pentyloxy)phenylacetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or enzymatic transformations, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's synthetic utility but also contribute to the broader arsenal of techniques available in medicinal chemistry.
The analytical characterization of 2-4-(pentyloxy)phenylacetic acid is critical for ensuring its identity and purity before further application in biological assays or drug formulations. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and assess impurity profiles. These analytical methods provide robust data that support the compound's suitability for research and development purposes.
In conclusion, 2-4-(pentyloxy)phenylacetic acid (CAS No. 55784-08-2) represents a significant compound in pharmaceutical chemistry with a well-defined structure and diverse biological potential. Its unique substitution pattern offers advantages in terms of lipophilicity, metabolic stability, and bioavailability, making it an attractive scaffold for drug discovery. Ongoing research continues to explore its pharmacological effects and synthetic applications, reinforcing its importance in the development of novel therapeutic agents.
55784-08-2 (2-4-(Pentyloxy)phenylacetic acid) Related Products
- 1334370-32-9(N-2-(dimethylamino)ethyl-4-(pyrimidin-2-yloxy)benzamide)
- 70416-51-2(6-Bromo-5-cyanonicotinic acid)
- 1358754-78-5(4,4,5,5-Tetramethyl-2-(4-(p-tolyloxy)phenyl)-1,3,2-dioxaborolane)
- 2121511-51-9(5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid)
- 955596-83-5(N-(6-methylpyridin-2-yl)-2-4-(propane-2-sulfonyl)phenylacetamide)
- 1110923-09-5(2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide)
- 2228153-12-4(Methyl 2-(1-ethylcyclobutyl)-2-hydroxyacetate)
- 7446-34-6(Seleniumsulfide)
- 99500-37-5(Ethyl 4-(bromomethyl)-2-chlorobenzoate)
- 1862498-63-2(2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol)




